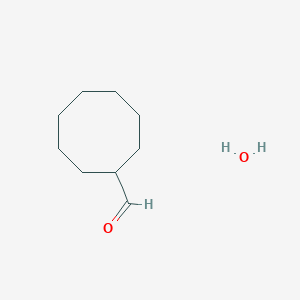
Cyclooctanecarbaldehyde hydrate
Übersicht
Beschreibung
Cyclooctanecarbaldehyde hydrate is a chemical compound with the molecular formula C9H16O2 . It is a colorless to yellow sticky oil or semi-solid substance. The hydrate form incorporates water molecules into its crystal lattice, resulting in a distinct structure compared to related anhydrates. Water of hydration plays a crucial role in the compound’s properties and behavior .
Synthesis Analysis
The synthesis of Cyclooctanecarbaldehyde hydrate involves combining suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides (isonicotinic, nicotinic, or 2- or 4-aminobenzoic acid hydrazide). The specific synthetic pathways and conditions may vary, but this combination leads to the formation of the hydrate .
Molecular Structure Analysis
The molecular formula of Cyclooctanecarbaldehyde hydrate is C9H16O2 . It consists of a cyclooctane ring with a carbonyl group (aldehyde) attached. The hydrate form incorporates water molecules into this structure. The arrangement of atoms and bonds determines its physical and chemical properties .
Chemical Reactions Analysis
The anhydrous compound remains highly soluble in water and retains a similar color to the original hydrate. It is stable at room temperature and can be used as a desiccant .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Palladium and Ruthenium Complexes in Synthesis
- Palladium(II) mononuclear and heterodinuclear complexes with 2-quinolyl-substituted (pyridine-2-carbonyl)hydrazone exhibit potential in catalysis and synthesis, highlighting the role of cyclooctadiene-based ligands in complex formation and reaction facilitation (Mori et al., 2015).
Cyclization Reactions for Organic Synthesis
- Platinum-olefin-catalyzed carboalkoxylation of o-alkynylphenyl acetals using cyclooctadiene produces 3-(alpha-alkoxyalkyl)benzofurans, demonstrating a method for synthesizing benzofuran derivatives (Nakamura et al., 2005).
Kinetics and Mechanisms in Hydrazone Formation
- Hydrazone formation rates are significantly influenced by electronic and acid/base effects of carbonyl compounds, with implications for bioconjugation and synthetic applications (Kool et al., 2013).
Bioconjugation and Polymer Chemistry
- Oximes and hydrazones play a critical role in bioconjugation, offering rapid reaction rates and versatility in conjugating biomolecules and materials, which could be relevant for designing functionalized cyclooctanecarbaldehyde derivatives (Kölmel & Kool, 2017).
Hydrate Film Growth and Gas Hydrates
- Studies on hydrate film growth at the hydrocarbon/water interface provide insights into the formation mechanisms and potential applications in controlling hydrate formation in pipelines and industrial processes (Taylor et al., 2007).
Cross-Coupling Reactions and Synthetic Applications
- Cyclooctadiene and related compounds are utilized in palladium-catalyzed cross-coupling reactions, underlining their importance in constructing complex organic molecules with potential biological and material applications (Ghosh & Ray, 2017).
Eigenschaften
IUPAC Name |
cyclooctanecarbaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O.H2O/c10-8-9-6-4-2-1-3-5-7-9;/h8-9H,1-7H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAGHZSFUVWBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctanecarbaldehyde hydrate | |
CAS RN |
2227107-84-6 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Fluorophenyl)sulfonylmethyl]-1-methylpyridin-2-one](/img/structure/B1654275.png)

![2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1654277.png)
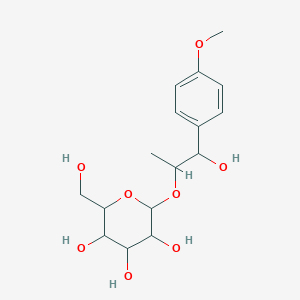
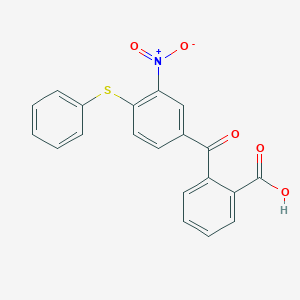
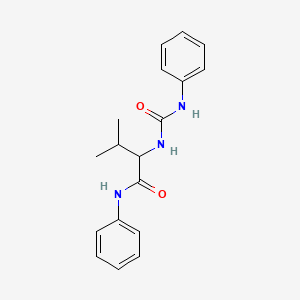
![6-(Difluoromethyl)-8-((1S,2S)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1654283.png)

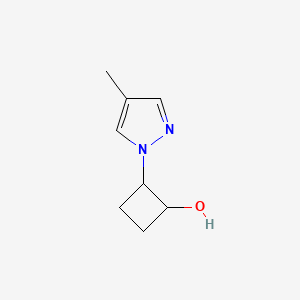
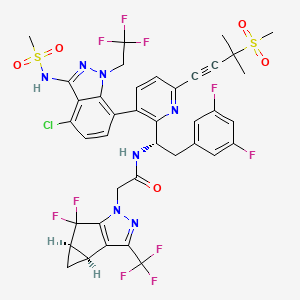
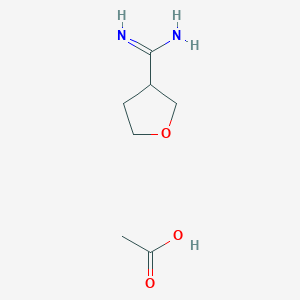
![2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate](/img/structure/B1654295.png)
![N-[(3R,4S)-3-Methoxyoxan-4-yl]-3-phenyl-1,2,4-oxadiazol-5-amine](/img/structure/B1654297.png)